molecular formula C22H31NO B1663597 Tolterodine CAS No. 124937-51-5

Tolterodine

Katalognummer B1663597
CAS-Nummer: 124937-51-5
Molekulargewicht: 325.5 g/mol
InChI-Schlüssel: OOGJQPCLVADCPB-HXUWFJFHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tolterodine is a muscarinic receptor antagonist used to treat symptoms of an overactive bladder, such as incontinence (loss of bladder control) or a frequent need to urinate . It belongs to the group of medicines called antispasmodics and helps decrease muscle spasms of the bladder and the frequent urge to urinate caused by these spasms .


Synthesis Analysis

The synthesis of Tolterodine involves a CuH-Catalyzed Asymmetric Conjugate Reduction .


Molecular Structure Analysis

Tolterodine has been investigated using thermal analysis measurements in comparison with electron impact mass spectral fragmentation at 70 eV . Molecular modelling analyses based on molecular mechanics, semi-empirical (PM3) and DFT (at B3LYP/6-31G* level) calculations show that Tolterodine and its primary metabolite M1 have moderately large to large LUMO-HOMO energy differences so that they would be kinetically inert .


Chemical Reactions Analysis

Tolterodine is a competitive muscarinic receptor antagonist. After oral administration, it is metabolized in the liver, resulting in the formation of the 5-hydroxymethyl derivative, a major pharmacologically active metabolite .


Physical And Chemical Properties Analysis

Tolterodine is a small molecule with a chemical formula of C22H31NO and an average weight of 325.4876 . It is a weak base that is rapidly absorbed in humans and eliminated mainly by metabolism .

Wissenschaftliche Forschungsanwendungen

Application in Urology

Tolterodine is a potent muscarinic receptor antagonist used in the treatment of overactive urinary bladder (OAB) syndrome . It has demonstrated good tolerability and clinical efficacy in improving lower urinary tract symptoms in patients with OAB . Research has also shown that the use of tolterodine can significantly improve urinary symptoms in patients following ureteral stent placement .

Method of Application

A comprehensive literature search was conducted on PubMed, Embase, Web of Science, and Cochrane Library to identify randomized controlled trials evaluating the efficacy and complications of tolterodine and α-adrenergic receptor blockers in treating ureteral stent-related symptoms . The scores from various domains of the Ureteral Stent Symptom Questionnaire (USSQ) were summarized and compared, and statistical analysis was performed using RevMan 5.4.0 software .

Results

A total of 8 studies met the inclusion criteria for the analysis. These studies were conducted at different centers. All studies were randomized controlled trials, involving a total of 487 patients, with 244 patients receiving α-adrenergic receptor blockers and 243 patients receiving tolterodine . The results showed that tolterodine demonstrated significantly better improvement in body pain among patients after ureteral stent placement compared to α-adrenergic receptor blockers at different time points .

Application in Stereochemistry

Tolterodine contains a single chirality center and may therefore exist as two different enantiomers . The absolute configuration (AC) of tolterodine was established through a thorough ECD/VCD study in different solvents and at variable temperatures .

Method of Application

The study was performed using electronic and vibrational CD (ECD and VCD), from both an experimental and computational point of view . Solvent and temperature dependence highlighted the existence of moderate flexibility which was confirmed by molecular modelling . ECD calculations with time-dependent density functional theory (TDDFT) accurately reproduced the experimental spectra .

Results

ECD calculations with time-dependent density functional theory (TDDFT) accurately reproduced the experimental spectra and allowed the researchers to confirm the AC of tolterodine in an independent way .

Application in Comparative Studies

Tolterodine has been compared with other treatments for overactive bladder (OAB) in several studies. One such study compared the efficacy and safety of micro-radiofrequency (RF) therapy through the urethra vs. oral tolterodine tartrate in the treatment of newly diagnosed OAB .

Method of Application

In this retrospective cohort study, 46 patients who were newly diagnosed with moderate-to-severe OAB were included; 23 of them underwent the micro-RF treatment procedure, and the other 23 patients took tolterodine . Bladder diaries were recorded 3 days before treatment and during the follow-up period on 1, 3, and 7 weeks after micro-RF therapy or oral tolterodine .

Results

The general treatment efficacy of micro-RF was 73.9% (17/23), which was significantly better than tolterodine (10/23, 43.5%), and the difference was 30.4% [95% CI: 3.4–57.5%, p = 0.036] . The incidence of adverse events in the micro-RF group was 8.7% (2/23), and that in the tolterodine group was 43.5% (10/23) .

Application in Pharmacology

Tolterodine ER and IR formulations significantly reduced incontinence episodes compared with placebo . Tolterodine ER was more effective at reducing incontinence episodes than IR .

Method of Application

This was a randomized, placebo-controlled trial, double-blind study of 4 mg tolterodine ER and placebo .

Results

Tolterodine ER was found to be more effective at reducing incontinence episodes than IR .

Application in Comparative Studies

Tolterodine has been compared with α-adrenergic receptor blockers in improving ureteral stent-related symptoms .

Results

The results showed that tolterodine demonstrated significantly better improvement in body pain among patients after ureteral stent placement compared to α-adrenergic receptor blockers at different time points . Additionally, at 4 weeks, tolterodine showed superior improvement in general health and urinary symptoms compared to α-adrenergic receptor blockers, while at 6 weeks, tolterodine showed better improvement in work performance compared to α-adrenergic receptor blockers . However, the incidence of dry mouth is higher with the use of tolterodine compared to α-adrenergic receptor blockers .

Application in Stereochemistry

Tolterodine is chiral and it was patented, and is currently marketed, as the l-tartrate salt of the ®-enantiomer .

Safety And Hazards

Tolterodine may cause serious side effects. Stop using tolterodine and call your doctor at once if you have: confusion, hallucinations; severe stomach pain or constipation . It should be handled in a well-ventilated place. Wear suitable protective clothing. Avoid contact with skin and eyes. Avoid formation of dust and aerosols .

Zukünftige Richtungen

Tolterodine is taken at the same times each day. It may take at least 4 weeks to reach its full effect. If the symptoms do not improve after 1 to 2 weeks, talk to your doctor . Your doctor will check after 2 to 3 months that tolterodine is still working and is the best treatment for you. Your doctor will also review every 6 to 12 months whether your treatment is still needed .

Eigenschaften

IUPAC Name

2-[(1R)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-methylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31NO/c1-16(2)23(17(3)4)14-13-20(19-9-7-6-8-10-19)21-15-18(5)11-12-22(21)24/h6-12,15-17,20,24H,13-14H2,1-5H3/t20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOGJQPCLVADCPB-HXUWFJFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)O)C(CCN(C(C)C)C(C)C)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)O)[C@H](CCN(C(C)C)C(C)C)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3023687
Record name (R)-(+)-Tolterodine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3023687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Tolterodine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015170
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

5.34e-03 g/L
Record name Tolterodine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015170
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Both tolterodine and its active metabolite, 5-hydroxymethyltolterodine, act as competitive antagonists at muscarinic receptors. This antagonism results in inhibition of bladder contraction, decrease in detrusor pressure, and an incomplete emptying of the bladder.
Record name Tolterodine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01036
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Tolterodine

CAS RN

124937-51-5
Record name Tolterodine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=124937-51-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tolterodine [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124937515
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tolterodine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01036
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name (R)-(+)-Tolterodine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3023687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[(1R)-3-[bis(1-Methylethyl)amino]-1-phenylpropyl]-4-methylphenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TOLTERODINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WHE7A56U7K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Tolterodine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015170
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

10.2 g of N,N-diisopropyl-3-phenylprop-2-en-1-amine, is added 20.5 g p-cresol and 15.8 g methanesulfonic acid and heated to 130° C. for 6 hours. Chromatography shows disappearance of the peak corresponding N,N-diisopropyl-3-phenylprop-2-en-1-amine, and a fine peak at the retention time of 3-(2-hydroxy-5-methylphenyl)-N,N-diisopropyl-3-phenylpropylamine. From the reaction mixture the (+)-(R)-3-(2-hydroxy-5-methylphenyl)-N,N-diisopropyl-3-phenylpropylamine is isolated as follows: Water and toluene (200 ml each) are added to the reaction mixture and pH adjusted to 9.5. The toluene layer is isolated and washed with water. Distilling off the toluene leaves an oily mass. This is taken up in 300 ml 2-propanol, added 0.55 eq tartaric acid and 0.55 eq formic acid, After stirring overnight, the suspension is filtered. The wet filter cake is approximately 97% pure. The wet filter cake is taken up in 300 ml 2-propanol and heated to reflux, cooled to 5° C., filtered and dried (yield 85%). Purity on HPLC (achiral) 99.5%.
Quantity
10.2 g
Type
reactant
Reaction Step One
Quantity
20.5 g
Type
reactant
Reaction Step One
Quantity
15.8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tolterodine
Reactant of Route 2
Reactant of Route 2
Tolterodine
Reactant of Route 3
Reactant of Route 3
Tolterodine
Reactant of Route 4
Reactant of Route 4
Tolterodine
Reactant of Route 5
Reactant of Route 5
Tolterodine
Reactant of Route 6
Tolterodine

Citations

For This Compound
18,100
Citations
J Wefer, MC Truss, U Jonas - World journal of urology, 2001 - Springer
… Tolterodine is a new anticholinergic drug that was developed to treat the … of tolterodine as compared to oxybutynin, with an improved side-effect profile. This article on tolterodine …
Number of citations: 69 link.springer.com
L Nilvebrant, KE Andersson, PG Gillberg… - European journal of …, 1997 - Elsevier
… Tolterodine is a new muscarinic receptor antagonist intended for the treatment of urinary … properties of tolterodine with those of oxybutynin, in vitro and in vivo. Tolterodine effectively …
Number of citations: 423 www.sciencedirect.com
C Crandall - Journal of women's health & gender-based medicine, 2001 - liebertpub.com
… This analysis reviews clinical trials of the efficacy and safety of tolterodine for use in overactive bladder. It also compares the safety and efficacy of tolterodine and previously available …
Number of citations: 30 www.liebertpub.com
D Clemett, B Jarvis - Drugs & aging, 2001 - Springer
… tolterodine capsules than with twice daily immediate-release tablets (p < 0.02). The incidence of … CNS events with tolterodine was low and similar to that of placebo. Tolterodine was well …
Number of citations: 112 link.springer.com
…, U Jonas, N Zinner, A Wein, Tolterodine Study Group - Urology, 2001 - Elsevier
Objectives. To evaluate the efficacy and tolerability of a new extended-release (ER), once-daily, capsule formulation of tolterodine, relative to placebo and the existing immediate-…
Number of citations: 564 www.sciencedirect.com
RA Appell - Urology, 1997 - Elsevier
… study compared two dosages of tolterodine (1 and 2 … tolterodine (P <0.001), 2 mg tolterodine (P <0.001), and 5 mg oxybutynin (P <0.01) groups, compared to placebo. Both tolterodine …
Number of citations: 433 www.sciencedirect.com
KB Womack, KM Heilman - Archives of neurology, 2003 - jamanetwork.com
… Tolterodine therapy caused cognitive dysfunction in our patient. It is possible that cognitive dysfunction is a common result of tolterodine … was being treated with tolterodine tartrate, a …
Number of citations: 121 jamanetwork.com
M Chancellor, S Freedman, HD Mitcheson… - Clinical Drug …, 2000 - Springer
… that the therapeutic effect of tolterodine is maintained during long-term … of tolterodine on all overactive bladder symptoms and to measure how patients evaluated the effects of tolterodine …
Number of citations: 103 link.springer.com
…, Tolterodine in the Elderly Study Group - Journal of the …, 2001 - Wiley Online Library
… the placebo and tolterodine treatment groups. Three percent of patients in the tolterodine 2 mg bid … were apparent in both tolterodine treatment groups. Furthermore, patients treated with …
Number of citations: 168 agsjournals.onlinelibrary.wiley.com
Abrams, AnderstrÖM, Mattiasson - British journal of urology, 1998 - Wiley Online Library
… Tolterodine 2 mg twice daily is effective and well tolerated in the treatment of bladder overactivity. Tolterodine … The superior tolerability of tolterodine therefore allows more patients to …

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.